Reagent-controlled enantioselectivity switch for the asymmetric fluorination of β-ketocarbonyls by chiral primary amine catalysis†
Chemical Science Pub Date: 2016-08-26 DOI: 10.1039/C6SC03109A
Abstract
A reagent-controlled enantioselectivity switch was uncovered in the asymmetric α-fluorination of β-ketocarbonyls by a chiral primary amine catalyst. By a simple swap of fluorination reagents, both enantiomers of the quaternary fluorination adducts could be obtained with good yields and high enantioselectivity. Mechanistic studies disclosed dual H-bonding and electrostatic stereocontrolling modes for the catalysis.
![Graphical abstract: Reagent-controlled enantioselectivity switch for the asymmetric fluorination of β-ketocarbonyls by chiral primary amine catalysis](http://scimg.chem960.com/usr/1/C6SC03109A.jpg)
![Reagent-controlled enantioselectivity switch for the asymmetric fluorination of β-ketocarbonyls by chiral primary amine catalysis†](https://scimg.chem960.com/usr/1/C6SC03109A.jpg)
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Journal Name:Chemical Science
Research Products
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CAS no.: 147253-67-6